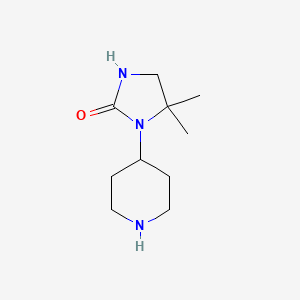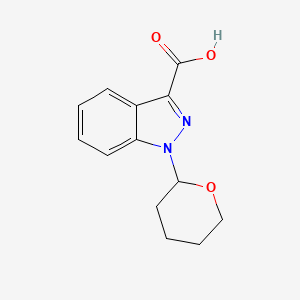
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid typically involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions often require precise control of temperature, pH, and solvent environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microfluidization and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a target for biochemical assays.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context. The molecular targets include proteins, nucleic acids, and other biomolecules, and the pathways involved may include metabolic, signaling, and regulatory pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid include:
- (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid
- 2-oxopentanedioic acid
- Other amino acids and keto acids with similar structures
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H20N4O7 |
|---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m1./s1 |
InChI Key |
PGRNZHOQVAPMFX-PGMHMLKASA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



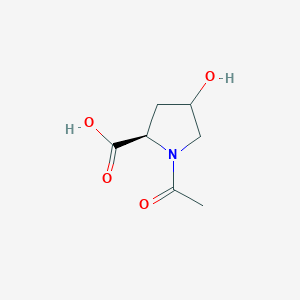
![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)

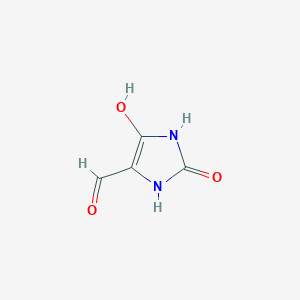
![5-(2-aminoethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12827771.png)
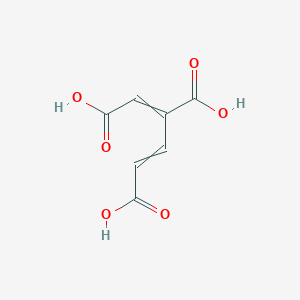
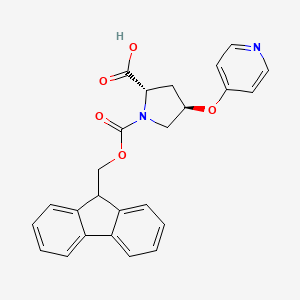
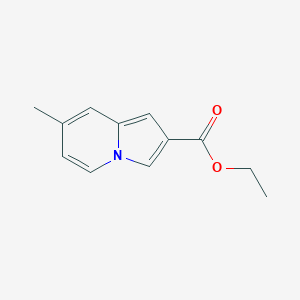
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)

